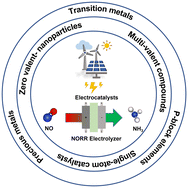Recent advances in electrocatalytic NOx reduction into ammonia
EES Catalysis Pub Date: 2023-06-01 DOI: 10.1039/D3EY00090G
Abstract
Ammonia (NH3) is an essential ingredient for the production of numerous chemicals which have a wider usage as fertilizers, explosives, and plastics. Currently, NH3 is mainly produced from the conventional Haber–Bosch process, which is energy-consuming and involves the risk of emitting greenhouse gases into the atmosphere. In contrast, electrochemical ammonia synthesis (EAS) from the nitrogen reduction reaction is evolving as a viable solution for sustainable NH3 production under ambient conditions. However, the high N![[triple bond, length as m-dash]](https://www.rsc.org/images/entities/char_e002.gif) N dissociation energy and the competitive hydrogen evolution reaction result in an unsatisfactory ammonia yield rate and Faradaic efficiency. In this regard, EAS from reactive nitrogen (NOx) species, especially through the nitric oxide reduction reaction (NORR), could be a sustainable way as it produces valuable NH3 and simultaneously mitigates the gaseous NOx pollutant. Various NORR electrocatalysts have been designed and investigated. The electrocatalytic activity hugely depends on the composition, Gibbs free energy for ‘NO’ or intermediate adsorption on the catalyst surface, and the rate of proton/electron transfer at the solid–liquid–gas interface. Besides, different electrolyte additives have been employed to improve the solubility of NO in aqueous electrolytes. Thus, this review presents an overview of the NORR mechanism, recent advancements in electrocatalysts, and factors influencing the NH3 yield and selectivity. After that, the forthcoming challenges associated with practical realisation of EAS via NORR are discussed.
N dissociation energy and the competitive hydrogen evolution reaction result in an unsatisfactory ammonia yield rate and Faradaic efficiency. In this regard, EAS from reactive nitrogen (NOx) species, especially through the nitric oxide reduction reaction (NORR), could be a sustainable way as it produces valuable NH3 and simultaneously mitigates the gaseous NOx pollutant. Various NORR electrocatalysts have been designed and investigated. The electrocatalytic activity hugely depends on the composition, Gibbs free energy for ‘NO’ or intermediate adsorption on the catalyst surface, and the rate of proton/electron transfer at the solid–liquid–gas interface. Besides, different electrolyte additives have been employed to improve the solubility of NO in aqueous electrolytes. Thus, this review presents an overview of the NORR mechanism, recent advancements in electrocatalysts, and factors influencing the NH3 yield and selectivity. After that, the forthcoming challenges associated with practical realisation of EAS via NORR are discussed.


Recommended Literature
- [1] Underpotential deposition and anodic stripping voltammetry at mesoporous microelectrodes
- [2] In vivo MRI tracking and therapeutic efficacy of transplanted mesenchymal stem cells labeled with ferrimagnetic vortex iron oxide nanorings for liver fibrosis repair†
- [3] A novel side electrode configuration integrated in fused silica microsystems for synchronous optical and electrical spectroscopy†
- [4] Front cover
- [5] Selective and general exhaustive cross-coupling of di-chloroarenes with a deficit of nucleophiles mediated by a Pd–NHC complex†
- [6] New British Standards
- [7] Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane†
- [8] A structural study of alkaline earth metal complexes with hybrid disila-crown ethers†
- [9] Front cover
- [10] Preparation, performance and mechanism of metal oxide modified catalytic ceramic membranes for wastewater treatment†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 156289-80-4
-
CAS no.: 10403-00-6









